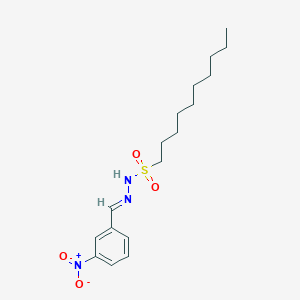
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide, also known as APETALA2 (AP2) transcription factor inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in regulating gene expression and controlling plant growth and development.
Mecanismo De Acción
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide inhibits the AP2 transcription factor by binding to its DNA-binding domain, preventing it from binding to its target genes and regulating their expression. This results in altered gene expression patterns and changes in plant growth and development (Chen et al., 2013).
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various physiological processes in plants, including seed germination, root growth, flower development, and stress response. It has also been shown to affect the expression of genes involved in hormone signaling pathways and stress response (Chen et al., 2013).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide in lab experiments is its specificity for the AP2 transcription factor, which allows for targeted regulation of gene expression. However, its effectiveness may vary depending on the plant species and the specific gene targets, and its potential toxicity and environmental impact should be carefully considered (Chen et al., 2013).
Direcciones Futuras
Future research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide could focus on its potential in controlling plant growth and development in different environmental conditions, such as drought or high salinity. It could also be used in combination with other compounds to enhance its effectiveness or to target multiple transcription factors simultaneously. Additionally, its potential in regulating gene expression in other organisms, such as fungi or bacteria, could be explored (Chen et al., 2013).
In conclusion, this compound has shown promise in regulating gene expression and controlling plant growth and development. Its specificity for the AP2 transcription factor makes it a valuable tool for targeted gene regulation in lab experiments. However, further research is needed to fully understand its potential and limitations, and to explore its applications in other organisms and environmental conditions.
Métodos De Síntesis
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-mercaptopyridine with 6-acetyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain a white solid compound with a yield of 62% (Chen et al., 2013).
Aplicaciones Científicas De Investigación
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential in regulating gene expression in plants. The AP2 transcription factor is a key regulator of plant growth and development, and its inhibition by this compound has been shown to affect various plant processes, including seed germination, flower development, and stress response (Chen et al., 2013).
Propiedades
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-6-13-14(22-9-21-13)7-12(11)18-15(20)8-23-16-4-2-3-5-17-16/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCOQVRCPTXGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=CC=CC=N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)



![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)


